2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Description
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an acetic acid moiety at position 2, which is protonated as a hydrochloride salt. Its molecular formula is C₉H₈Cl₂N₂O₂, with a molecular weight of 247.08 g/mol .
Properties
IUPAC Name |
2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2.ClH/c10-6-1-2-8-11-7(3-9(13)14)5-12(8)4-6;/h1-2,4-5H,3H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUZQSCXQKETTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroimidazo[1,2-a]pyridine.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imidazo[1,2-a]pyridine derivatives with extended conjugation.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Recent studies have highlighted the potential of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride as a lead compound in anticancer drug development. Its structural features allow for interactions with biological targets involved in cancer cell proliferation.
Case Study : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study : In vitro assays showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Material Science Applications
1. Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for monitoring pH changes in biological systems. Its unique chemical structure allows it to exhibit fluorescence properties that can be tuned based on environmental factors.
Case Study : A recent publication described the synthesis of a fluorescent probe based on 6-chloroimidazo[1,2-a]pyridine derivatives. This probe was successfully used to monitor pH fluctuations in live cells, demonstrating its utility in biochemical research .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity . For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects on cellular processes . The exact mechanism depends on the specific biological context and the structure of the derivatives formed .
Comparison with Similar Compounds
Chlorine Position and Additional Substituents
Complex Multi-Substituted Derivatives
- 2-(4-(6,8-Dichloro-3-(2-(Dipropylamino)-2-oxoethyl)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic Acid (Compound 2) Molecular Formula: C₂₃H₂₃Cl₂N₃O₄ Molecular Weight: 492.35 g/mol Key Difference: Incorporates a phenoxy linker and a dipropylamino-acetamide group. This derivative was conjugated to a Pt(IV) complex (compound 3) for targeted cancer therapy, demonstrating 1.2 nM affinity for TSPO (Translocator Protein) .
Functional Group Modifications
Ester Derivatives
Amide and Hydrazide Derivatives
- 6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide
Salt Forms and Counterion Effects
- 2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic Acid (Free Acid)
- 2-(8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl)acetic Acid Hydrochloride
- Molecular Formula: C₁₆H₁₅ClN₂O₃
- Molecular Weight: 318.75 g/mol
- Key Difference: Benzyloxy group at position 8 increases steric bulk and may influence receptor selectivity .
Biological Activity
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H8ClN2O2
- Molecular Weight : 224.08 g/mol
- IUPAC Name : this compound
- CAS Number : 59128-02-8
The compound is structurally related to imidazo[1,2-a]pyridines, which are known for their diverse biological activities. The mechanism of action may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in sphingolipid metabolism and exosome release, which plays a role in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacteria, including Proteus and Klebsiella species .
Antitumor Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives can exhibit antitumor properties. For instance:
- Study Findings : A study demonstrated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis through the activation of caspases .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation:
- Mechanism : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha .
Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of similar compounds highlighted their ability to penetrate the blood-brain barrier and reduce neuroinflammation in animal models:
- Model Used : 5XFAD mice (a model for Alzheimer's disease).
- Dosage : Administered intraperitoneally at 10 mg/kg.
- Results : Significant reduction in markers of inflammation and improved cognitive function were observed .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal insights into how structural modifications can enhance biological activity:
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| Compound 1 | 300 | nSMase2 Inhibition |
| Compound 2 | 150 | Antitumor Activity |
| Compound 3 | 200 | Anti-inflammatory |
Q & A
Basic: What are the established synthetic routes for 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride, and how can purity be optimized?
Answer:
The synthesis typically involves bromination of acetylfuran derivatives followed by cyclization with amines. For example, Dylong et al. (2016) demonstrated a multi-step approach for analogous imidazo[1,2-a]pyrimidine derivatives, starting with bromination using N-bromosuccinimide and subsequent coupling with aminopyridines . Purity optimization includes:
- Chromatographic purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate intermediates.
- Recrystallization : Ethanol/water mixtures are effective for final product crystallization.
- Spectroscopic validation : Confirm purity via -NMR (DMSO-d6) to detect residual solvents and (ESI+) to verify molecular ions .
Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- Primary techniques :
- -NMR (400 MHz, DMSO-d6): Key peaks include imidazo[1,2-a]pyridine protons (δ 7.8–8.2 ppm) and acetic acid side chain (δ 3.6–4.0 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm) and C-Cl bond (650–750 cm).
- Contradiction resolution :
Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
Answer:
-
Solubility :
Solvent Solubility (mg/mL) Conditions DMSO >50 25°C Water (pH 2) ~10 25°C, HCl-adjusted Ethanol ~20 40°C -
Stability :
Advanced: How can computational methods (e.g., DFT, QM/MM) be applied to predict reaction mechanisms or optimize synthesis?
Answer:
- Reaction path search : Use quantum chemical calculations (e.g., Gaussian 16) to model intermediates and transition states. ICReDD’s workflow combines DFT with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading) .
- Mechanistic insights : For example, calculate activation energies for cyclization steps to identify rate-limiting stages.
- Parameter optimization : Machine learning algorithms (e.g., Bayesian optimization) reduce trial-and-error in reaction scaling .
Advanced: How should researchers address contradictory biological activity data in cell-based assays?
Answer:
- Experimental design :
- Data normalization : Use Z-factor analysis to account for plate-to-plate variability.
- Mechanistic follow-up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to validate target engagement .
Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?
Answer:
- Process intensification :
- Quality control :
Advanced: How can researchers mitigate hazards during handling, and what are the recommended disposal protocols?
Answer:
- Hazard mitigation :
- Waste disposal :
Advanced: What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
Answer:
- Biophysical assays :
- Structural biology :
Advanced: How can researchers resolve discrepancies in spectroscopic data between batches?
Answer:
- Root-cause analysis :
- Batch-to-batch standardization : Implement QC criteria (e.g., ≥95% purity by HPLC, ≤0.5% residual solvents) .
Advanced: What are the best practices for designing stability studies under accelerated conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
